Lower Lipophilicity (LogP) Differentiates from Chloro and Bromo Analogs
5-Fluoro-2-(piperazin-1-yl)pyrimidine exhibits a significantly lower partition coefficient (LogP) compared to its 5-chloro and 5-bromo counterparts . This difference in lipophilicity is a critical parameter in drug design, impacting membrane permeability, solubility, and metabolic stability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.44 (ChemSpace) / 0.41910 (ChemSrc) |
| Comparator Or Baseline | 5-Chloro analog: LogP = 0.93 ; 5-Bromo analog: LogP = 1.04-1.07 |
| Quantified Difference | LogP reduction of ~0.5 to 0.6 units compared to the chloro analog, and >0.6 units compared to the bromo analog. |
| Conditions | Predicted/Calculated LogP values from different chemical databases. |
Why This Matters
The reduced lipophilicity of the 5-fluoro derivative suggests it will have higher aqueous solubility and a different pharmacokinetic profile than its chloro or bromo analogs, directly impacting formulation and bioavailability in downstream drug candidates.
- [1] ChemSpace. (n.d.). 5-fluoro-2-(piperazin-1-yl)pyrimidine. https://chem-space.com/search?query=87789-49-9 View Source
